2-Azaspiro[3.4]octane hemioxalate

Catalog No.
S912776
CAS No.
1523617-94-8
M.F
C16H28N2O4
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azaspiro[3.4]octane hemioxalate

CAS Number

1523617-94-8

Product Name

2-Azaspiro[3.4]octane hemioxalate

IUPAC Name

2-azaspiro[3.4]octane;oxalic acid

Molecular Formula

C16H28N2O4

Molecular Weight

312.4 g/mol

InChI

InChI=1S/2C7H13N.C2H2O4/c2*1-2-4-7(3-1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)

InChI Key

ZFBQBCHFEOUKDG-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CNC2.C1CCC2(C1)CNC2.C(=O)(C(=O)O)O

Canonical SMILES

C1CCC2(C1)CNC2.C1CCC2(C1)CNC2.C(=O)(C(=O)O)O

2-Azaspiro[3.4]octane hemioxalate is a chemical compound characterized by its unique spirocyclic structure, with the molecular formula C₇H₁₂N₂O₆ and a molecular weight of approximately 316.16 g/mol. This compound features a bicyclic framework that includes both nitrogen and oxygen atoms, contributing to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

, including:

  • Oxidation: The compound can be oxidized to form various oxides under controlled conditions, often using oxidizing agents such as hydrogen peroxide.
  • Reduction: Reduction reactions can convert the compound into its reduced forms, typically facilitated by reducing agents like sodium borohydride.
  • Substitution: The compound is capable of undergoing substitution reactions where functional groups are replaced by other groups, allowing for the synthesis of derivatives with modified properties .

Common Reagents and Conditions

The types of reagents and conditions used in these reactions vary but generally include:

  • Oxidizing agents (e.g., hydrogen peroxide)
  • Reducing agents (e.g., sodium borohydride)
  • Nucleophiles for substitution reactions
    The reaction conditions often involve specific temperatures and pH levels to optimize yields and selectivity.

Research indicates that 2-Azaspiro[3.4]octane hemioxalate exhibits potential biological activities, particularly in the realm of drug development. The compound has been investigated for its interactions with biomolecules, suggesting possible therapeutic applications. For instance, it may play a role in inhibiting certain enzymes or proteins involved in disease pathways, thereby contributing to its potential as a pharmaceutical agent .

Synthetic Routes

The synthesis of 2-Azaspiro[3.4]octane hemioxalate typically involves several methods:

  • Cyclization Reactions: These are key steps that form the spirocyclic structure from appropriate precursors.
  • Annulation Strategies: Various routes have been developed to construct the azaspiro framework, often utilizing readily available starting materials and conventional chemical transformations .

Industrial Production

In industrial settings, the synthesis may be optimized for large-scale production, focusing on maximizing yield and purity through techniques such as recrystallization or chromatography .

2-Azaspiro[3.4]octane hemioxalate is primarily utilized in:

  • Pharmaceutical Development: As an intermediate in synthesizing complex organic molecules and drug candidates.
  • Biological Research: Investigated for its potential therapeutic properties related to various diseases.
  • Chemical Industry: Employed in producing fine chemicals and other specialized compounds .

Several compounds share structural similarities with 2-Azaspiro[3.4]octane hemioxalate:

Compound NameMolecular FormulaUnique Features
1-Oxa-6-azaspiro[3.4]octaneC₁₄H₂₄N₂O₆Used as a pharmaceutical intermediate
2-Oxa-6-azaspiro[3.4]octaneC₆H₁₁NOInvolved in synthesizing epidermal growth factor inhibitors
5-Oxa-2-azaspiro[3.4]octaneC₇H₁₃NKey intermediate in pharmaceutical synthesis

Uniqueness

The uniqueness of 2-Azaspiro[3.4]octane hemioxalate lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness enhances its value in research and industrial applications, particularly in synthesizing complex organic molecules and pharmaceuticals .

Dates

Last modified: 08-16-2023

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